Product packaging for Ubiquitin Isopeptidase Inhibitor I, G5(Cat. No.:)

Ubiquitin Isopeptidase Inhibitor I, G5

カタログ番号: B1680124
分子量: 414.4 g/mol
InChIキー: SSAMIOWVUGBIJK-KAVGSWPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Protein Ubiquitination and Deubiquitination in Cellular Processes

Protein ubiquitination is a versatile post-translational modification that extends far beyond its initial discovery as a signal for protein degradation. portlandpress.com The process is carried out by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.gov The E3 ligases provide substrate specificity, ensuring that only appropriate proteins are tagged.

The nature of the ubiquitin tag itself dictates the cellular outcome. A single ubiquitin molecule (monoubiquitination) or chains of ubiquitin molecules (polyubiquitination) can be attached to a protein. nih.gov The type of linkage within the polyubiquitin (B1169507) chain determines the signal's meaning. For instance, lysine-48 (K48)-linked chains are the canonical signal for degradation by the 26S proteasome, while lysine-63 (K63)-linked chains are typically involved in non-degradative processes like DNA repair, kinase activation, and signal transduction. frontiersin.orgnih.gov

This dynamic "ubiquitin code" regulates a vast array of fundamental cellular processes, including:

Cell Cycle Control: Timely degradation of key cell cycle proteins ensures orderly progression through division. nih.govfrontiersin.org

DNA Repair: Ubiquitination helps to signal the presence of DNA damage and recruit repair machinery. frontiersin.org

Signal Transduction: Modification of signaling proteins with ubiquitin can activate or inactivate cellular communication pathways. portlandpress.com

Transcriptional Regulation: The attachment and removal of ubiquitin from histone proteins can influence gene expression. portlandpress.com

Protein Quality Control: Misfolded or damaged proteins are tagged for degradation, preventing their toxic accumulation. portlandpress.com

Deubiquitination, the reversal of this process by DUBs, adds a critical layer of regulation. frontiersin.org DUBs can edit ubiquitin chains, trim them, or remove them entirely, thereby stabilizing proteins, altering their localization, or terminating a signaling event. portlandpress.com This reversibility allows the cell to rapidly respond to changing conditions and maintain protein balance, a state known as cellular homeostasis. nih.gov

Role of Deubiquitinating Enzymes in Cellular Homeostasis and Pathophysiology

The human genome encodes approximately 100 DUBs, which play a vital role in maintaining the health and stability of the cell. rsc.orgbiologists.com One of their primary functions is to recycle ubiquitin by cleaving it from targeted proteins and ubiquitin precursors, ensuring a constant supply of free ubiquitin for the cell to use. nih.govnih.gov By counteracting the activity of E3 ligases, DUBs provide precise control over the stability and function of countless proteins. nih.govnih.gov This balance is essential for the proper execution of numerous cellular pathways. nih.gov

Given their central role, it is not surprising that the dysregulation of DUB activity is implicated in a wide range of human diseases. portlandpress.combiologists.com Aberrant DUB function can lead to the inappropriate stabilization of oncoproteins or the excessive degradation of tumor suppressors, contributing to cancer development. nih.gov For example, the deubiquitinase USP7 has been shown to stabilize proteins involved in pathways that are often dysregulated in cancer. nih.gov In neurodegenerative disorders such as Parkinson's and Alzheimer's disease, mutations or altered expression of certain DUBs can disrupt protein quality control, leading to the accumulation of toxic protein aggregates. nih.gov Furthermore, DUBs are key regulators of inflammatory and immune responses, and their malfunction can contribute to autoimmune and inflammatory diseases. biologists.com

Deubiquitinase (DUB)Associated Disease(s)Key Role in Pathophysiology
USP7CancerStabilizes oncoproteins (e.g., MDM2) and proteins involved in DNA repair, promoting tumor survival. nih.gov
USP8Parkinson's Disease, Cushing's DiseaseRegulates the ubiquitination of α-synuclein in Parkinson's disease and is mutated in pituitary tumors causing Cushing's disease. nih.gov
A20 (TNFAIP3)Inflammatory DiseasesActs as a negative regulator of the NF-κB signaling pathway, a key driver of inflammation. mdpi.com
CYLDCylindromatosis, CancerFunctions as a tumor suppressor by negatively regulating signaling pathways involved in cell proliferation and survival. nih.gov
USP30Parkinson's DiseaseInhibits the removal of damaged mitochondria (mitophagy) by reversing Parkin-mediated ubiquitination. mdpi.com

Therapeutic Relevance of Deubiquitinase Inhibition in Disease Contexts

The critical involvement of DUBs in various disease pathologies has made them an attractive class of targets for therapeutic intervention. rsc.orgnih.gov Inhibiting a specific DUB that is overactive in a disease state offers a promising strategy to restore normal cellular function. rsc.org For example, in cancers where a tumor suppressor protein is being excessively degraded due to a particular DUB, an inhibitor could stabilize the tumor suppressor and halt cancer progression. nih.gov Conversely, inhibiting a DUB that stabilizes an oncoprotein can promote its degradation and reduce its cancer-driving effects. rsc.org

The development of small-molecule inhibitors that can specifically target individual DUBs is a rapidly growing area of research. rsc.org This approach is seen as potentially more nuanced than, for example, broad proteasome inhibition, as it allows for the targeting of specific substrates or pathways without globally disrupting protein degradation. rsc.org

One example of a research compound in this class is G5, a cell-permeable inhibitor of ubiquitin isopeptidases. sigmaaldrich.com Studies have shown that G5 can induce apoptosis (programmed cell death) in cancer cells by targeting the ubiquitin-proteasome system. medchemexpress.comnih.gov Such compounds are valuable tools for researchers to probe the function of DUBs and validate them as therapeutic targets. The ultimate goal is to develop highly selective inhibitors for DUBs implicated in cancer, neurodegeneration, and inflammatory diseases, opening new avenues for treatment. rsc.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMIOWVUGBIJK-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action of Ubiquitin Isopeptidase Inhibitor I, G5

Direct Inhibition of Ubiquitin Isopeptidase Activity

The primary molecular target of G5 is the family of ubiquitin isopeptidases. These enzymes play a crucial role in protein regulation by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation or altering their signaling functions. G5's interaction with these enzymes is characterized by its direct and irreversible nature.

Nature of Isopeptidase Inhibition: Irreversible Engagement with Catalytic Cysteines

Ubiquitin isopeptidases are predominantly cysteine proteases, relying on a catalytic cysteine residue within their active site to hydrolyze the isopeptide bond between ubiquitin and its target protein. The inhibitory activity of G5 stems from its ability to form a stable, covalent bond with this essential catalytic cysteine. This covalent modification permanently inactivates the enzyme, preventing it from carrying out its deubiquitinating function. The irreversible nature of this inhibition means that the restoration of isopeptidase activity requires the synthesis of new enzyme molecules.

Biochemical Basis of Inhibition

The biochemical mechanism underlying the irreversible inhibition of ubiquitin isopeptidases by G5 is rooted in its chemical structure. As a cross-conjugated α,β-unsaturated dienone, G5 possesses electrophilic carbon atoms that are susceptible to nucleophilic attack. The catalytic cysteine residue in the active site of the isopeptidase, with its highly reactive thiol group (-SH), acts as a potent nucleophile.

The interaction proceeds via a Michael addition reaction, a well-established chemical transformation in which a nucleophile adds to an α,β-unsaturated carbonyl compound. In this case, the thiol group of the catalytic cysteine attacks one of the electrophilic β-carbons of the dienone system in G5. This results in the formation of a stable carbon-sulfur covalent bond, effectively and irreversibly adducting the inhibitor to the enzyme's active site. This covalent modification sterically hinders the access of ubiquitinated substrates to the catalytic machinery and renders the enzyme inactive.

Impact on the Ubiquitin-Proteasome System

Induction of Polyubiquitinated Protein Accumulation

A direct and predictable consequence of inhibiting ubiquitin isopeptidases is the cellular accumulation of polyubiquitinated proteins. Under normal physiological conditions, the attachment of a polyubiquitin (B1169507) chain, particularly one linked through lysine (B10760008) 48 (K48) of ubiquitin, serves as a canonical signal for the proteasomal degradation of the tagged protein. encyclopedia.pub Isopeptidases counteract this process by cleaving these ubiquitin chains.

With the enzymatic activity of isopeptidases blocked by G5, the removal of polyubiquitin tags is significantly reduced. This leads to a buildup of proteins flagged for destruction, which can be readily observed experimentally through techniques such as Western blotting using anti-ubiquitin antibodies. This accumulation of polyubiquitinated substrates is a hallmark of isopeptidase inhibition and a key contributor to the subsequent cellular stress and induction of apoptosis.

Differentiation from Direct Proteasome Inhibition Mechanisms

It is crucial to distinguish the mechanism of action of G5 from that of direct proteasome inhibitors, such as bortezomib (B1684674). While both classes of compounds disrupt the ubiquitin-proteasome system and can induce apoptosis, their points of intervention are fundamentally different.

Direct proteasome inhibitors, like bortezomib, target the 26S proteasome itself, specifically inhibiting its proteolytic core subunits. This prevents the degradation of polyubiquitinated proteins that have already been targeted for destruction. In contrast, G5 acts upstream of the proteasome by preventing the deubiquitination of these proteins. The consequence is an accumulation of ubiquitinated proteins that are still destined for the proteasome.

This mechanistic distinction can lead to different cellular outcomes. For instance, studies have shown that in certain apoptosis-resistant cancer cell lines, G5 can induce a form of programmed cell death known as necrosis, a capability not shared by bortezomib. nih.gov This suggests that the cellular stress induced by the widespread accumulation of polyubiquitinated proteins may activate distinct cell death pathways compared to the direct blockage of proteasomal activity.

Interactive Data Table: Comparative Effects of G5 and Bortezomib on Cell Viability

CompoundCell LineIC50 (µM)Mechanism of Action
Ubiquitin Isopeptidase Inhibitor I, G5 E1A1.76Isopeptidase Inhibition
This compound E1A/C9DN1.6Isopeptidase Inhibition
Bortezomib Various Myeloma Cell Lines0.003-0.02Direct Proteasome Inhibition

Cellular and Molecular Effects of Ubiquitin Isopeptidase Inhibitor I, G5

Apoptosis Induction Pathways

G5 is a potent inducer of apoptosis, activating caspases—the key executioners of this process—through a unique, multi-faceted mechanism. medchemexpress.com Research indicates that G5 can effectively trigger apoptosis even in cells with a compromised apoptosome, the central protein complex for intrinsic caspase activation. nih.govaacrjournals.org This is achieved through the coordinated engagement of mitochondrial and death receptor pathways.

Apoptosome-Independent Caspase Activation

A defining feature of G5-induced apoptosis is its ability to bypass the requirement for a functional apoptosome. nih.gov The apoptosome is typically formed following mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which then binds to Apaf-1 to activate the initiator caspase-9. However, studies using cells with mutated caspase-9 have demonstrated that G5 can still efficiently activate downstream effector caspases and induce apoptosis. nih.govaacrjournals.org This indicates that G5 triggers alternative routes to caspase activation. The process is linked to the stabilization of Smac/DIABLO, an inhibitor of apoptosis protein (IAP) antagonist, and the engagement of the death receptor pathway, which converge to activate effector caspases. nih.govnih.gov

Mitochondrial Pathway Engagement

Despite its ability to bypass the apoptosome, G5's apoptotic action is critically dependent on the mitochondrial or intrinsic pathway. sigmaaldrich.commedchemexpress.com The engagement of this pathway is essential for initiating the apoptotic cascade, primarily through the action of the Bcl-2 family of proteins.

The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, are central regulators of mitochondrial integrity. nih.govmdpi.com G5-induced apoptosis is strictly dependent on the presence of the pro-apoptotic effector proteins Bax and Bak. sigmaaldrich.comnih.gov Mouse embryonic fibroblasts deficient in both Bax and Bak are resistant to G5-induced apoptosis, highlighting the indispensable role of these proteins in mediating MOMP in response to G5. nih.govnih.gov Conversely, the anti-apoptotic protein Bcl-2 has been shown to protect cells from G5-induced apoptosis, underscoring the classic regulatory balance within the Bcl-2 family in determining cell fate following G5 treatment. sigmaaldrich.comnih.gov

G5's influence on the mitochondrial pathway is mediated, in part, by its effect on specific regulatory proteins. Treatment with G5 leads to the upregulation of the BH3-only protein Noxa. medchemexpress.comnih.gov BH3-only proteins act as sensors of cellular stress and can activate the pro-apoptotic effectors Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins. mdpi.com The accumulation of Noxa is a key event contributing to MOMP following G5 exposure. aacrjournals.org

Furthermore, G5 treatment results in the stabilization and accumulation of cytosolic Smac (Second Mitochondria-derived Activator of Caspases). medchemexpress.comnih.gov Smac is released from the mitochondria following MOMP and promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs), which would otherwise restrain caspase activity. aacrjournals.org The sustained levels of cytosolic Smac are crucial for enabling caspase activation, particularly when the apoptosome is non-functional. nih.gov

Death Receptor Pathway Involvement

In addition to the mitochondrial pathway, G5 also engages the extrinsic or death receptor pathway of apoptosis. medchemexpress.comnih.gov This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.gov In the context of G5-induced apoptosis, the death receptor pathway becomes particularly critical for caspase activation in cells lacking a functional apoptosome. nih.govaacrjournals.org Studies have shown that inhibiting caspase-8 can reduce G5-induced caspase activation in apoptosis-resistant cells, confirming the involvement of this extrinsic pathway. nih.gov The convergence of sustained Smac levels from the mitochondrial pathway and caspase-8 activation from the death receptor pathway provides a robust mechanism for executing apoptosis independently of the apoptosome. nih.govnih.gov

Induction of Necrotic Cell Death

A remarkable characteristic of Ubiquitin Isopeptidase Inhibitor I, G5 is its ability to induce an alternative form of cell death—necrosis—particularly in cells that are resistant to apoptosis. nih.govnih.gov This dual capability makes G5 a subject of significant interest in studying cell death mechanisms. In apoptosis-deficient cells, such as those lacking both Bax and Bak, G5 can trigger a caspase-independent necrotic response. sigmaaldrich.comnih.gov

This G5-induced necrosis is morphologically and biochemically distinct from apoptosis. It is characterized by the release of the chromatin-associated protein High Mobility Group Box 1 (HMGB1), a hallmark of necrotic cell death. nih.gov Electron microscopy studies further confirm the necrotic features of cells dying in response to G5. nih.gov Notably, this necrotic death cannot be prevented by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, nor by various anti-necrotic agents such as antioxidants or necrostatin. nih.gov A peculiar feature of G5-induced necrosis is a rapid and dramatic reorganization of the actin cytoskeleton, which is linked to an impairment of cell adhesion. nih.govnih.gov This suggests a unique mechanism of necrotic induction that involves early disruption of cellular structure and attachment. nih.gov

Caspase-Independent Necrosis

This compound has been identified as an inducer of a necrotic cell death pathway that operates independently of caspase activation. nih.govnih.govresearchgate.net In studies involving apoptosis-resistant cells, treatment with G5 leads to cell death that cannot be prevented by caspase inhibitors such as zVAD-fmk. researchgate.net This form of cell death is characterized by morphological features consistent with necrosis, which have been confirmed through electron microscopy and time-lapse analysis. nih.govnih.gov

A key biochemical marker of this necrotic process is the release of High Mobility Group Box 1 (HMGB1) protein from the nucleus into the extracellular space. nih.govnih.gov In untreated cells, HMGB1 is located exclusively in the nucleus; however, following G5 treatment, it translocates to the cytosol and is subsequently released, a hallmark of necrotic cell death. nih.gov This G5-induced necrotic pathway is distinct from other known necrotic mechanisms, as it is not inhibited by agents targeting poly(ADP-ribose) polymerase (PARP) or mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, the process involves a rapid dissipation of the mitochondrial membrane potential that is independent of cyclosporin (B1163) A, distinguishing it from permeability transition-dependent necrosis. nih.gov

Context-Dependent Necrotic Response in Apoptosis-Resistant Cells

The cytotoxic effects of G5 are highly dependent on the cellular context, particularly the cell's propensity for apoptosis. nih.govnih.gov While G5 can induce a conventional, Bax- and Bak-dependent apoptotic pathway in apoptosis-proficient cells, its mechanism of action pivots to necrosis in cells where the apoptotic machinery is compromised. nih.govnih.gov

This context-dependent shift is clearly demonstrated in studies using mouse embryo fibroblasts (MEFs) that are double-deficient for Bax and Bak (DKO cells), rendering them resistant to many apoptotic stimuli. nih.gov In these DKO cells, G5 does not induce apoptosis but instead triggers a robust necrotic response. nih.govnih.gov Similarly, certain cancer cell lines known for their intrinsic resistance to apoptosis, such as U87MG glioblastoma cells, also undergo necrosis when treated with G5. researchgate.net The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which can block apoptosis, fails to prevent the necrotic cell death induced by G5. nih.govnih.gov This indicates that G5 can bypass conventional apoptosis resistance mechanisms by activating an alternative, necrotic cell death program. nih.gov

Table 1: Differential Cellular Response to G5 Treatment

Cell Type Apoptotic Competence Primary Outcome of G5 Treatment Reference
Wild-Type MEFs Proficient Apoptosis nih.gov, nih.gov
Bax/Bak DKO MEFs Deficient Necrosis nih.gov, nih.gov, sigmaaldrich.com

Influence of Extracellular Matrix Adhesion on Necrotic Outcome

A unique characteristic of the necrosis induced by G5 is its dependence on the state of cell adhesion to the extracellular matrix (ECM). nih.govnih.gov Research has revealed that strengthening the adhesion of cells to an underlying substrate can confer resistance to G5-induced necrosis. nih.gov Specifically, when apoptosis-resistant DKO cells are cultured on plates coated with ECM components such as collagen or fibronectin, they are significantly protected from the necrotic effects of the inhibitor. nih.govnih.gov

This protective effect highlights a critical link between cell adhesion, cytoskeletal integrity, and the execution of the G5-induced necrotic pathway. tandfonline.com A notable early event in cells treated with G5 is a dramatic reorganization of the actin cytoskeleton, which is coupled to a significant alteration in cell adhesion properties. nih.govnih.gov The observation that ECM components can antagonize G5-induced death suggests that the impairment of cell adhesion is a crucial step in this specific necrotic process. nih.gov

Table 2: Modulators of G5-Induced Necrosis in Apoptosis-Resistant Cells

Modulator Effect on G5-Induced Necrosis Mechanism/Target Reference
Caspase Inhibitors (zVAD-fmk) No Inhibition Caspases are not involved in this pathway. researchgate.net
Bcl-2 / Bcl-xL Overexpression No Inhibition Bypasses mitochondrial apoptosis regulation. nih.gov, nih.gov
PARP Inhibitors No Inhibition Pathway is independent of PARP activation. nih.gov
JNK Inhibitors No Inhibition Pathway is independent of JNK signaling. nih.gov, nih.gov
Necrostatin No Inhibition Pathway is distinct from RIPK1-mediated necroptosis. nih.gov

Autophagy Modulation

In addition to inducing cell death, this compound also modulates the cellular process of autophagy. nih.govnih.gov Studies have shown that treatment with G5 elicits an autophagic response in both apoptosis-proficient and apoptosis-resistant cells. nih.govnih.gov Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism that can either promote survival under stress or contribute to cell death. nih.gov The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways for protein degradation in eukaryotic cells, and there is significant crosstalk between them. frontiersin.org By inhibiting isopeptidases, which are key components of the UPS responsible for removing ubiquitin from proteins, G5 disrupts ubiquitin homeostasis. nih.gov This disruption can lead to the accumulation of ubiquitinated proteins, which can serve as a signal to trigger selective autophagy for their clearance. nih.govmdpi.com

Broader Cellular Stress Responses

Proteotoxic Stress Induction

Inhibition of isopeptidases by G5 leads to the induction of significant proteotoxic stress. researchgate.net By preventing the removal of ubiquitin from substrate proteins, G5 interferes with the normal functioning of the ubiquitin-proteasome system, which is the primary machinery for degrading misfolded or damaged proteins. nih.gov This interference can lead to an accumulation of polyubiquitinated proteins, causing proteasomal impairment, protein unfolding, and endoplasmic reticulum (ER) stress. researchgate.net The resulting imbalance in protein homeostasis, or proteostasis, constitutes a state of proteotoxic stress that can overwhelm cellular quality control mechanisms and ultimately trigger cell death pathways. nih.govnih.gov

Alterations in Cellular Thiol Balance

G5 has been shown to elicit multiple cellular stresses, including a significant alteration of the cellular thiol balance through the depletion of glutathione (B108866). researchgate.net Glutathione is the most abundant non-protein thiol in cells and plays a critical role in antioxidant defense and maintaining the cellular redox environment. As a Michael acceptor, G5 can form covalent adducts with free thiol groups, such as those in glutathione. researchgate.net This direct interaction leads to the depletion of the cellular glutathione pool, disrupting the thiol balance and increasing cellular vulnerability to oxidative stress, which can contribute to the induction of necrosis. researchgate.net

Actin Cytoskeleton Reorganization and Cell Adhesion Dynamics

This compound has been observed to induce significant alterations in the structural components of cells, specifically impacting the actin cytoskeleton and cell adhesion. Research has demonstrated that in apoptosis-resistant mouse embryo fibroblasts (DKO cells), G5 triggers a form of caspase-independent necrotic cell death. A notable characteristic of this process is an early and pronounced reorganization of the actin cytoskeleton, which is directly associated with changes in cell adhesion. nih.govnih.gov

Experimental observations indicate that treatment with G5 leads to early changes in the organization of the actin cytoskeleton, affecting cell shape and adhesion. nih.gov These morphological changes appear to be a primary effect of the inhibitor in this specific cell death context, as they occur before the loss of membrane integrity. nih.gov The study suggested that by inhibiting isopeptidases, G5 may interfere with the cellular mechanisms responsible for maintaining cell shape and adhesion. nih.gov

The critical role of cell adhesion impairment in G5-induced necrosis was further highlighted by the observation that extracellular matrix components could counteract the inhibitor's effects. When apoptosis-resistant cells were grown on collagen or fibronectin, they exhibited resistance to the necrotic death induced by G5. nih.govnih.gov This suggests that the disruption of cell adhesion is a key step in the cytotoxic effects of G5 under these specific experimental conditions. nih.gov

Table 1: Effects of G5 on Actin Cytoskeleton and Cell Adhesion

Cellular ProcessObserved Effect of G5Experimental ContextReference
Actin CytoskeletonEarly and dramatic reorganizationInduction of necrosis in apoptosis-resistant mouse embryo fibroblasts nih.govnih.gov
Cell AdhesionAlteration and impairmentInduction of necrosis in apoptosis-resistant mouse embryo fibroblasts nih.govnih.gov
G5-Induced NecrosisAntagonized by extracellular matrix components (collagen, fibronectin)Apoptosis-resistant mouse embryo fibroblasts nih.govnih.gov

Modulation of Inflammasome Activation

G5 functions as a modulator of the innate immune response by targeting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory process by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). The activity of the NLRP3 inflammasome is tightly regulated by post-translational modifications, including ubiquitination.

The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which not only processes cytokines but can also cleave Gasdermin D, initiating a pro-inflammatory form of programmed cell death known as pyroptosis. By inhibiting the activation of the NLRP3 inflammasome, G5 effectively blocks the downstream signaling cascade. This includes preventing caspase-1 activation and the subsequent release of IL-1β. nih.gov Consequently, G5 serves to suppress the pyroptosis cascade that is dependent on NLRP3 inflammasome activity.

The regulatory effect of G5 on the NLRP3 inflammasome is achieved through its influence on the ubiquitination status of the NLRP3 protein. Deubiquitinating enzymes (DUBs) play a positive regulatory role in NLRP3 activation by removing ubiquitin chains, which stabilizes the protein and promotes inflammasome assembly.

Specifically, the deubiquitinase BRCC3 (BRCA1/BRCA2-containing complex subunit 3) has been identified as a positive regulator of the NLRP3 inflammasome. BRCC3 can directly bind to NLRP3 and deubiquitinate it, which promotes inflammasome activation. G5 acts as an inhibitor of BRCC3. By inhibiting the deubiquitinating activity of BRCC3, G5 prevents the removal of ubiquitin chains from NLRP3. This leads to an increase in the ubiquitination of NLRP3, which in turn blocks the activation of the inflammasome. cytoskeleton.com This mechanism confirms BRCC3's role as a positive regulator of NLRP3 inflammasome activation. cytoskeleton.com

Table 2: G5 Modulation of the NLRP3 Inflammasome

TargetMolecular Effect of G5Downstream ConsequenceReference
BRCC3 (Deubiquitinase)Inhibition of enzymatic activityIncreased ubiquitination of NLRP3 cytoskeleton.com
NLRP3 InflammasomeBlocks activationInhibition of caspase-1 activation and IL-1β release nih.gov
Pyroptosis CascadeSuppressionPrevention of inflammatory cell death nih.gov

Specificity and Selectivity Profile of Ubiquitin Isopeptidase Inhibitor I, G5

Characterization as a Non-Selective Isopeptidase Inhibitor

G5 is characterized as a broad-spectrum inhibitor of deubiquitinating enzymes. It functions by selectively inhibiting ubiquitin isopeptidase activity, which is crucial for the removal of ubiquitin chains from proteins targeted for degradation or involved in signaling cascades.

Inhibition Profiles Across Diverse Deubiquitinase Subfamilies

G5 demonstrates activity against a wide range of DUBs, classifying it as a pan-isopeptidase inhibitor. Its action is not confined to a single subfamily of these enzymes. For instance, compounds sharing the same pharmacophore as G5, such as NSC 632839, have been shown to inhibit not only deubiquitylases but also deSUMOylases like SENP2, highlighting a broad inhibitory profile across different isopeptidase families. This lack of specificity suggests that G5 can interfere with a multitude of cellular processes regulated by ubiquitination and other ubiquitin-like modifications.

Inhibition of Specific Deubiquitinases (e.g., YOD1, BRCC3)

While G5 has a broad inhibition profile, specific DUBs have been identified as particularly sensitive to its activity.

YOD1: Research has identified G5 as the first pharmacological inhibitor of YOD1, a deubiquitinase belonging to the ovarian tumor protease (OTU) family. In vitro deubiquitination assays have shown that G5 directly blocks the enzymatic activity of YOD1. This inhibition prevents the deubiquitination of YOD1's substrates, such as the oncogenic fusion protein PML/RARα found in acute promyelocytic leukemia (APL). The inhibitory effect of G5 on YOD1 is concentration-dependent, leading to the degradation of PML/RARα in APL cells.

BRCC3: BRCA1/BRCA2-containing complex subunit 3 (BRCC3) is a Lys63-specific deubiquitinase involved in DNA repair and immune responses. nih.govmerckmillipore.com While G5 is a broad-spectrum inhibitor, current research does not specifically detail its direct inhibitory action on BRCC3. The development of specific BRCC3 inhibitors is an area of ongoing research, focusing on compounds that can bind to its active site. scbt.com

Comparative Analysis with Other Deubiquitinase Inhibitors

The activity of G5 can be better understood when compared with other known DUB inhibitors. In a screening study aimed at identifying compounds that induce the degradation of the PML/RARα protein, G5 was compared with other DUB inhibitors like EOAI3402143 and spautin-1.

The results demonstrated that G5 was highly effective in reducing PML/RARα protein levels. In contrast, EOAI3402143 had only a slight effect, and spautin-1 showed no effect at similar concentrations. Further investigation revealed that G5's potent effect was due to its direct inhibition of YOD1's deubiquitinating activity on PML/RARα, an action not shared by EOAI3402143 or spautin-1. Another compound, Ubiquitin Isopeptidase Inhibitor II, F6, is noted to have similar pharmacological effects as G5, though G5 is considered more potent.

InhibitorTarget/MechanismEffect on PML/RARα DegradationDirect YOD1 Inhibition
G5 Broad-spectrum isopeptidase inhibitorPotent inductionYes
EOAI3402143 DUB inhibitorSlight effectNo
Spautin-1 USP10/USP13 inhibitor, autophagy inhibitorNo effectNo
b-AP15 Inhibits proteasome-associated DUBs (UCHL5, USP14)Not specifiedNot specified
WP1130 Inhibits multiple DUBs (e.g., USP9x, USP5, USP14, UCHL5)Not specifiedNot specified

Comparative Analysis with Proteasome Inhibitors and Distinct Cellular Outcomes

The cellular effects of G5 have been directly compared to those of proteasome inhibitors, such as bortezomib (B1684674), which target the 20S catalytic core of the proteasome. While both classes of drugs inhibit the ubiquitin-proteasome system, they elicit distinct cellular responses, particularly concerning cell death pathways.

In apoptosis-proficient cells, both G5 and bortezomib can induce apoptosis in a manner dependent on the pro-apoptotic proteins Bax and Bak. researchgate.net Both inhibitors are also capable of inducing autophagy in cells regardless of their apoptosis competency. researchgate.net

A critical distinction arises in their effects on apoptosis-resistant cells (e.g., those lacking both Bax and Bak). While bortezomib is largely ineffective at killing these cells even at high concentrations, G5 can trigger a caspase-independent, necrotic form of cell death. researchgate.net This G5-induced necrosis is characterized by a rapid dissipation of the mitochondrial membrane potential and a significant, early reorganization of the actin cytoskeleton, which leads to altered cell adhesion. researchgate.net This unique ability to induce necrosis in cells that are resistant to apoptosis highlights a key mechanistic difference between inhibiting isopeptidases with G5 and inhibiting the proteasome with bortezomib. researchgate.net

Cellular OutcomeUbiquitin Isopeptidase Inhibitor I, G5Proteasome Inhibitor (Bortezomib)
Apoptosis (in apoptosis-proficient cells) Induces Bax/Bak-dependent apoptosisInduces Bax/Bak-dependent apoptosis
Autophagy Elicits autophagyElicits autophagy
Cell Death (in apoptosis-resistant cells) Induces caspase-independent necrosisLargely ineffective
Primary Target Deubiquitinating Enzymes (Isopeptidases)20S Proteasome Catalytic Subunits

Academic Research Applications and Therapeutic Potential of Ubiquitin Isopeptidase Inhibitor I, G5

Utilization as a Mechanistic Probe in Ubiquitin Biology

Ubiquitin Isopeptidase Inhibitor I, G5, a cell-permeable, α,β-unsaturated dienone, serves as a valuable tool for investigating the intricacies of the ubiquitin-proteasome system (UPS). By selectively inhibiting ubiquitin isopeptidase activity, G5 allows for the detailed examination of cellular processes regulated by ubiquitination and deubiquitination. Its ability to induce an apoptosome-independent apoptotic pathway makes it a particularly interesting compound for studying cell death mechanisms. The cellular expression of Bax and Bak is crucial for G5-activated apoptosis, while Bcl-2 has been shown to offer protection against its effects.

Investigating Novel Apoptotic and Necrotic Cell Death Mechanisms

G5 has been instrumental in elucidating alternative cell death pathways, particularly in cancer cells that have developed resistance to traditional apoptosis. Research has shown that G5 can trigger a caspase-independent necrotic death in cells that are resistant to apoptosis. This necrotic death is characterized by an early and significant reorganization of the actin cytoskeleton and a disruption of cell adhesion. Studies comparing G5 with the proteasome inhibitor bortezomib (B1684674) in apoptosis-proficient wild-type mouse embryo fibroblasts and apoptosis-deficient Bax/Bak double knockout (DKO) cells revealed that while both inhibitors induce apoptosis in a Bax and Bak-dependent manner, only G5 is capable of killing apoptosis-resistant DKO cells by initiating a necrotic response. This G5-induced necrosis is not prevented by antinecrotic agents such as antioxidants or JNK inhibitors, nor by the overexpression of Bcl-2 and Bcl-xL.

In the context of glioblastoma, G5 has been used to explore the differential susceptibility of cancer cells to apoptosis and necrosis. In U87MG glioblastoma cells, which are resistant to apoptosis, G5 induces a high level of necrotic cell death. Conversely, T98G glioblastoma cells, which are more susceptible to apoptosis, show a greater resistance to G5-induced necrosis. This differential response is linked to differences in glutathione (B108866) synthesis and utilization, as well as the cellular microenvironment. For instance, collagen IV, which is highly expressed in T98G cells, can limit the necrotic response to G5.

Table 1: Differential Cell Death Induction by G5 in Glioblastoma Cell Lines

Cell Linep53 StatusResponse to G5Key Findings
U87MGWild-typeHigh susceptibility to necrosis, resistant to apoptosisG5 induces over 90% cell death at 10 µmol/L.
T98GMutatedResistant to necrosis, more susceptible to apoptosisCell death is around 40% at 10 µmol/L. Resistance to necrosis is linked to high collagen IV expression.

Dissecting Deubiquitinase Function in Cellular Pathways

As a non-selective isopeptidase inhibitor, G5 targets a broad range of deubiquitinases (DUBs) by reacting with the sulfhydryl group of the catalytic cysteine. This property has been exploited to probe the function of DUBs in various cellular pathways. A significant application of G5 has been in the study of acute promyelocytic leukemia (APL). Research has identified the deubiquitinase YOD1, a member of the ovarian tumor protease (OTU) family, as a critical regulator of the stability of the PML/RARα oncoprotein, the hallmark of APL. G5 was identified as the first pharmacological inhibitor of YOD1. nih.gov By inhibiting YOD1, G5 promotes the degradation of PML/RARα, leading to the suppression of APL cell proliferation. nih.gov This discovery has not only elucidated a key DUB-involved regulatory mechanism in APL but has also validated YOD1 as a potential therapeutic target. nih.gov

Preclinical Antineoplastic Activity

The ability of G5 to induce multiple forms of cell death, including in apoptosis-resistant cancer cells, has prompted investigations into its preclinical anticancer activity across various cancer models.

Efficacy in Glioblastoma Models

Glioblastoma (GBM) is characterized by its resistance to apoptosis and propensity for necrosis, making it a suitable model to study the pronecrotic activity of G5. As previously mentioned, G5 demonstrates significant efficacy in inducing cell death in GBM cell lines. In the U87MG cell line, which is resistant to apoptosis, G5 effectively induces necrosis. researchgate.net In contrast, the T98G cell line, which is more prone to apoptosis, is less susceptible to G5-induced necrosis. researchgate.net These findings highlight that by targeting different components of the ubiquitin-proteasome system, G5 can activate alternative cell death pathways, suggesting it may represent a non-redundant approach in anticancer therapy. researchgate.net

Effects in Hematological Malignancies (e.g., Acute Promyelocytic Leukemia, Chronic Lymphocytic Leukemia)

G5 has shown promising preclinical activity in hematological malignancies. In acute promyelocytic leukemia (APL), G5's inhibition of the deubiquitinase YOD1 leads to the degradation of the oncogenic PML/RARα protein. nih.gov This action effectively eradicates APL cells, including those resistant to conventional drugs, and has also demonstrated a strong killing effect on primary patient-derived APL blasts. nih.gov

In chronic lymphocytic leukemia (CLL), a disease characterized by the augmented expression of anti-apoptotic proteins, inhibitors of the ubiquitin-proteasome system have been of interest. G5 and its PEGylated pro-drug derivative, 2cPE, have been shown to induce a loss of viability in primary CLL cells, largely through the induction of apoptosis. researchgate.net

Table 2: Preclinical Efficacy of G5 in Hematological Malignancies

MalignancyMechanism of ActionObserved Effects
Acute Promyelocytic Leukemia (APL)Inhibition of deubiquitinase YOD1, leading to PML/RARα degradationEradication of APL cells, including drug-resistant and primary patient-derived cells. nih.gov
Chronic Lymphocytic Leukemia (CLL)Induction of apoptosisLoss of viability in primary CLL cells. researchgate.net

Impact on Solid Tumor Cell Lines (e.g., Triple-Negative Breast Cancer, Lung Carcinoma)

While direct experimental studies on the effects of G5 on triple-negative breast cancer (TNBC) and lung carcinoma cell lines are limited, its known mechanisms of action suggest potential therapeutic relevance. The deubiquitinase YOD1, a target of G5, has been implicated in promoting TNBC progression by stabilizing CDK1, a key cell cycle regulator. This connection suggests a potential mechanism through which G5 could exert anti-cancer effects in TNBC. General studies on deubiquitinase inhibitors have also pointed to their potential in lung carcinoma treatment, with G5 being mentioned as a promising DUB inhibitor. nih.gov Further research is needed to specifically evaluate the efficacy of G5 in these solid tumor types.

Modulation of Cell Proliferation and Metastasis

This compound, also known as NSC-144303, demonstrates significant effects on the fundamental processes of cancer progression, namely cell proliferation and metastasis. sigmaaldrich.com Research indicates that G5 functions as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.com This activity is achieved through the inhibition of ubiquitin isopeptidases, which are enzymes within the ubiquitin-proteasome system.

In acute promyelocytic leukemia (APL) cells, G5 has been identified as the first pharmacological inhibitor of the deubiquitinase YOD1. nih.gov By inhibiting YOD1, G5 promotes the degradation of the oncogenic fusion protein PML/RARα, which is a hallmark of APL. nih.gov This action effectively eradicates APL cells, including those resistant to conventional drugs, and shows a strong killing effect on primary patient-derived APL blasts. nih.gov Studies on NB4 APL cells showed that G5 inhibited proliferation in a time-dependent manner. nih.gov

The compound's ability to induce apoptosis is linked to a unique, apoptosome-independent mitochondrial pathway. medchemexpress.com This process involves the upregulation of the BH3-only protein Noxa and the stabilization of the inhibitor of apoptosis antagonist Smac. medchemexpress.com The cellular expression of Bax and Bak is essential for G5-activated apoptosis. sigmaaldrich.com Interestingly, in cells that are resistant to apoptosis (lacking Bax and Bak), G5 can trigger a caspase-independent necrotic cell death, highlighting its potential to overcome common resistance mechanisms in cancer. nih.govnih.gov This necrotic death pathway is associated with a significant reorganization of the actin cytoskeleton and alterations in cell adhesion. nih.gov

The regulation of the ubiquitin-proteasome system is critical in cancer metastasis, which involves processes like epithelial-mesenchymal transition (EMT), invasion, and migration. nih.gov The dysregulation of deubiquitinases (DUBs) is strongly associated with the advancement of metastatic disease. nih.gov While direct studies on G5's effect on metastasis are limited, its known mechanism of inhibiting ubiquitin isopeptidases suggests a high potential for interfering with these processes. For example, inhibiting other deubiquitinases like USP5 has been shown to suppress EMT and liver cancer cell metastasis. nih.gov By promoting the degradation of key oncoproteins, inhibitors like G5 can theoretically disrupt the signaling pathways that drive cancer cell invasion and spread. nih.govmdpi.com

Table 1: Effects of G5 on Cell Proliferation and Viability
Cell LineCancer TypeEffectKey FindingsIC50 Value
E1A / E1A/C9DNNot SpecifiedInduces apoptosisActivates an apoptosome-independent caspase pathway. medchemexpress.com1.76 µM / 1.6 µM
NB4Acute Promyelocytic Leukemia (APL)Inhibits proliferation, Induces degradation of PML/RARαIdentified as a pharmacological inhibitor of YOD1. nih.govNot Specified
Bax/Bak double knockout (DKO) MEFsMouse Embryo Fibroblasts (Apoptosis-Resistant Model)Induces caspase-independent necrosisEffective in killing cells resistant to traditional apoptosis. nih.gov~5 µM for 50% death

Development of Chemical Analogs and Prodrugs

The development of chemical analogs and prodrugs represents a critical step in translating a promising inhibitor like G5 from a laboratory tool into a potential therapeutic agent. This process aims to improve the compound's pharmacological properties, such as its specificity, potency, stability, and delivery to the target site in vivo.

Structure-activity relationship (SAR) studies are fundamental to the development of analogs. These studies involve systematically modifying the chemical structure of a lead compound, such as G5, and evaluating how these changes affect its biological activity. For inhibitors of ubiquitin-specific proteases (USPs), SAR studies provide a framework for designing more potent and selective molecules. nih.govbiorxiv.org

While specific SAR studies for G5 are not extensively detailed in the available literature, research on other USP5 inhibitors offers relevant insights. For example, studies have focused on developing chemical series that target specific domains of the enzyme, such as the zinc-finger ubiquitin binding domain (ZnF-UBD). nih.govresearchgate.net By exploring different chemical modifications, researchers have identified compounds with improved binding affinity (measured by the dissociation constant, KD) and selectivity over other structurally similar proteins. nih.govbiorxiv.orgbiorxiv.org Crystallographic characterization of these analogs bound to their target enzyme can reveal the precise molecular interactions responsible for their inhibitory activity, guiding further optimization. researchgate.netbiorxiv.org For G5, which is characterized as a cross-conjugated α,β-unsaturated dienone, SAR would likely involve modifying the dienone core and the nitrophenyl groups to enhance its interaction with the target isopeptidase's active site. sigmaaldrich.com

A significant challenge for many small molecule inhibitors is achieving effective concentrations in a living organism (in vivo). Optimization strategies often focus on creating prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. nih.govnih.gov This approach can overcome issues like poor solubility, instability, or inability to cross cell membranes. nih.gov

Potential in Other Disease Contexts (e.g., Neurodegenerative Diseases, Infectious Diseases, Immune Disorders)

The ubiquitin-proteasome system (UPS) is a central regulator of protein homeostasis and is implicated in a vast array of cellular processes beyond cancer. ustc.edu.cn Consequently, inhibitors of ubiquitin isopeptidases, such as G5, hold therapeutic potential in a variety of other disease contexts.

Neurodegenerative Diseases: A common feature of many neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease, is the accumulation of misfolded and aggregated proteins. mdpi.comfrontiersin.org This accumulation suggests a potential impairment or overload of the UPS. frontiersin.orgnih.gov Pathological protein aggregates in these diseases are often ubiquitinated, marking them for degradation. mdpi.com By modulating the activity of deubiquitinating enzymes, it may be possible to enhance the clearance of these toxic protein species. Therefore, inhibitors of ubiquitin isopeptidases could potentially be explored as a therapeutic strategy to alleviate the protein aggregation pathology that drives neurodegeneration. mdpi.comnih.gov

Infectious Diseases: Many viral and bacterial pathogens manipulate the host's ubiquitin system to facilitate their replication, evade the immune response, and promote infection. nih.gov Some pathogens encode their own deubiquitinating enzymes, while others hijack host DUBs to deubiquitinate viral proteins or host factors, thereby stabilizing them. nih.govnih.gov Targeting these specific isopeptidases with inhibitors could represent a novel antimicrobial or antiviral strategy. nih.gov Since many pathogen-derived DUBs are distinct from their human counterparts, it may be possible to develop selective inhibitors that disrupt the pathogen's life cycle with minimal effects on the host. nih.gov

Immune Disorders: The ubiquitin system is a critical regulator of innate and adaptive immunity. embopress.org It controls key signaling pathways, such as the NF-κB pathway, which is central to inflammation and immune cell activation. researchgate.net The proper balance of ubiquitination and deubiquitination is essential for maintaining immune tolerance and preventing autoimmunity. embopress.orgfrontiersin.org Aberrations in this system can lead to inflammatory and autoimmune diseases. ustc.edu.cn The targeted inhibition of specific isopeptidases involved in immune signaling could offer a way to dampen excessive inflammation or restore immune homeostasis, presenting a potential therapeutic avenue for conditions like rheumatoid arthritis, lupus, or other autoimmune disorders. ustc.edu.cnfrontiersin.org

Methodological Approaches in Studying Ubiquitin Isopeptidase Inhibitor I, G5

In Vitro Cellular Assays

In vitro cellular assays are fundamental to understanding the biological impact of G5 at the cellular level. These assays allow researchers to observe and quantify the inhibitor's effects on cell health, programmed cell death pathways, and protein regulation in a controlled environment.

Cell viability and death assays are initial steps to determine the cytotoxic potential of G5. These methods distinguish between live, apoptotic, and necrotic cells, providing quantitative data on the inhibitor's potency.

A common method involves treating cell lines, such as E1A and E1A/C9DN cells, with varying concentrations of G5 to establish a dose-response profile. medchemexpress.com After an incubation period, typically 24 to 48 hours, cell death is quantified using dye exclusion methods like trypan blue staining. medchemexpress.com In this method, the compromised membranes of dead cells allow the dye to enter, making them appear blue under a microscope, whereas viable cells remain unstained. Such studies have determined the half-maximal inhibitory concentration (IC50) of G5 to be 1.76 µM in E1A cells and 1.6 µM in E1A/C9DN cells. medchemexpress.comsigmaaldrich.com

To further dissect the mode of cell death, comparative studies are performed on different cell types, such as apoptosis-proficient wild-type mouse embryo fibroblasts (MEFs) and apoptosis-resistant Bax/Bak double-knockout (DKO) MEFs. nih.govnih.gov Researchers have observed that while G5 induces apoptosis in wild-type cells, it can trigger a necrotic response in cells that are resistant to apoptosis. nih.govnih.gov This dual capability is a significant finding in understanding its mechanism. At higher concentrations (5-10 µM), G5 has been shown to induce necrosis in these apoptosis-resistant cells. sigmaaldrich.com

Table 1: IC50 Values for G5-Induced Cell Death

Cell Line IC50 Value (µM) Assay Method
E1A 1.76 Trypan Blue Staining
E1A/C9DN 1.6 Trypan Blue Staining

Since G5 is known to be an apoptosis activator, caspase activity assays are crucial for confirming the engagement of the apoptotic machinery. medchemexpress.comsigmaaldrich.com Caspases are a family of proteases that execute the process of apoptosis.

A widely used method is the homogeneous caspase-3/7 assay. nih.gov This assay utilizes a profluorescent consensus substrate for caspase-3 and -7. nih.gov When cleaved by active caspases in the cell lysate, the substrate releases a fluorescent molecule, and the resulting signal is proportional to caspase activity. nih.gov

To confirm the role of caspases in G5-induced cell death, researchers use pancaspase inhibitors like Z-VAD-fmk. nih.gov By treating cells with G5 in the presence and absence of these inhibitors, one can determine if cell death is caspase-dependent. Studies have shown that in wild-type cells, these inhibitors only partially block G5-induced death, suggesting a limited involvement of caspases in certain contexts. nih.gov Further investigation into the specific apoptotic pathway has involved expressing the natural caspase-8 inhibitor, CrmA, to explore the potential engagement of the extrinsic death receptor pathway. nih.gov

G5's primary target is the ubiquitin-proteasome system, which it affects by inhibiting ubiquitin isopeptidases. medchemexpress.com This inhibition is expected to lead to an accumulation of ubiquitinated proteins that would otherwise be processed and degraded. Analyzing the profile of these ubiquitinated proteins is key to understanding the inhibitor's specific effects.

The standard technique for this analysis is Western blotting. nih.gov Following treatment with G5, cells are lysed, and the total protein is extracted. These extracts are then run on a gel to separate proteins by size and transferred to a membrane. The membrane is probed with antibodies that specifically recognize ubiquitin or particular ubiquitin chain linkages, such as K48 or K63 chains. nih.gov This allows for the visualization of changes in the global ubiquitination status of cellular proteins, often seen as a high-molecular-weight smear on the blot. It is important to note that heavily ubiquitinated proteins have a tendency to aggregate and become insoluble, which may require specific lysis and solubilization buffers (e.g., containing 2% SDS) for accurate analysis. researchgate.net

Beyond analyzing ubiquitin profiles, Western blotting is a versatile and essential immunobiochemical technique used to detect and quantify specific proteins involved in the pathways affected by G5. This method provides insights into how G5 modulates the expression levels of key regulatory proteins.

For example, to investigate the apoptotic pathway triggered by G5, Western blotting is used to measure the levels of proteins in the Bcl-2 family, such as the pro-apoptotic proteins Bax and Bak and the anti-apoptotic protein Bcl-2. sigmaaldrich.comnih.gov Studies have confirmed that the expression of Bax and Bak is essential for G5-induced apoptosis. sigmaaldrich.com Similarly, the activation of caspases can be confirmed by using antibodies that detect the cleaved, active forms of caspases, such as cleaved caspase-3. nih.gov The stabilization of other proteins, like the inhibitor of apoptosis antagonist Smac, can also be monitored using this technique. medchemexpress.com

Live-cell imaging provides a dynamic view of the cellular response to G5, allowing researchers to observe morphological changes in real-time. This approach complements endpoint assays by providing temporal information about the cell death process.

Time-lapse epifluorescence microscopy is a powerful tool for this purpose. nih.gov By using fluorescent markers, scientists can distinguish between different modes of cell death as they happen. For instance, apoptosis is characterized by observable events like cell shrinkage and membrane blebbing. nih.gov In contrast, necrosis is identified by cell swelling, the appearance of plasma membrane blistering, and the uptake of membrane-impermeant dyes like ethidium (B1194527) bromide. nih.gov

For higher-resolution analysis of ultrastructural changes, electron microscopy is employed. nih.govnih.gov This technique can reveal detailed changes in cellular organelles, such as the mitochondria, and the integrity of the plasma membrane, providing definitive evidence for apoptosis or necrosis. nih.govnih.gov Another approach involves using genetically encoded fluorescent reporters of UPS function, which allows for the noninvasive monitoring of the ubiquitin-proteasome system's status in living cells. nih.gov

Biochemical and Enzymatic Characterization

To fully understand how G5 functions, its direct interaction with its enzymatic targets must be characterized biochemically. These assays move from the cellular to the molecular level, measuring the inhibitor's potency and selectivity for purified enzymes.

The primary biochemical effect of G5 is the inhibition of ubiquitin isopeptidase activity. sigmaaldrich.com The potency of this inhibition is determined through enzymatic assays using purified isopeptidases. In these assays, the enzyme is incubated with a synthetic substrate that generates a fluorescent or colorimetric signal upon cleavage. The ability of G5 to reduce this signal is measured, and from this data, an IC50 value can be calculated. For G5, the IC50 for inhibiting ubiquitin isopeptidase activity was found to be approximately 30 µM. sigmaaldrich.com

To characterize isopeptidase inhibitors like G5, specialized assay platforms have been developed. One such novel system uses a fusion protein of ubiquitin (or a ubiquitin-like protein) and the reporter enzyme phospholipase A2 (PLA2). nih.gov When an active isopeptidase cleaves the ubiquitin from this fusion protein, the released PLA2 becomes active and cleaves its substrate, generating a quantifiable signal. This system is highly sensitive and can be used to screen for and characterize inhibitors by measuring their effect on the signal output. nih.gov Such assays are also crucial for determining the selectivity of the inhibitor by testing it against a panel of different deubiquitinating enzymes (DUBs) and other related proteases. nih.gov

Table 2: Summary of Methodologies

Section Methodology Purpose Key Findings/Application for G5
6.1.1 Cell Viability/Death Assays Quantify cytotoxicity and mode of cell death Determined IC50 values (1.6-1.76 µM); showed G5 induces apoptosis and necrosis.
6.1.2 Caspase Activity Assays Measure activation of apoptotic proteases Confirmed G5 is a caspase activator; used to probe extrinsic vs. intrinsic pathways.
6.1.3 Ubiquitinated Protein Analysis Visualize changes in global protein ubiquitination Shows accumulation of ubiquitinated proteins upon isopeptidase inhibition.
6.1.4 Western Blotting Detect specific protein level changes Monitored levels of Bcl-2 family proteins, cleaved caspases, and Smac.
6.1.5 Live-Cell Imaging Observe real-time morphological changes Visualized apoptosis (blebbing) and necrosis (swelling) via microscopy.
6.2 Enzymatic Assays Determine direct enzyme inhibition and potency Established an IC50 of ~30 µM for ubiquitin isopeptidase activity.

Recombinant Deubiquitinase Activity Assays

Biochemical assays using purified recombinant deubiquitinases (DUBs) are fundamental for directly assessing the inhibitory activity of compounds like G5. nih.govresearchgate.net These in vitro systems provide a controlled environment to quantify the enzymatic activity of a specific DUB and determine the potency of an inhibitor, free from the complexity of the cellular milieu.

A common method involves the use of fluorogenic ubiquitin substrates, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). caymanchem.comabcam.com In this assay, the AMC fluorophore is quenched when conjugated to the C-terminus of ubiquitin. When a recombinant DUB cleaves the isopeptide bond, AMC is released, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the DUB's activity. To test an inhibitor like G5, the recombinant DUB is pre-incubated with the compound before the addition of the Ub-AMC substrate. The reduction in the rate of fluorescence generation compared to a control (e.g., DMSO-treated enzyme) allows for the calculation of percentage inhibition and subsequently, the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific studies detailing a broad panel of recombinant DUBs tested against G5 are not extensively documented in publicly available literature, the general isopeptidase inhibitory activity of G5 has been determined to have an IC₅₀ of approximately 30 µM. sigmaaldrich.com

Other assay formats for recombinant DUBs include those based on different substrates like Ubiquitin-rhodamine110 or utilizing technologies such as fluorescence polarization. rndsystems.com Another approach is the ubiquitin chain cleavage assay, where the DUB's ability to disassemble polyubiquitin (B1169507) chains is monitored by SDS-PAGE and Western blotting, with inhibition measured by the reduced appearance of mono-ubiquitin. researchgate.net

Table 1: Common Recombinant Deubiquitinase Activity Assay Formats
Assay TypeSubstrateDetection MethodPrinciple
Fluorogenic Ubiquitin-AMCFluorescence (Ex: ~360 nm, Em: ~460 nm)Cleavage of the substrate by a DUB releases the fluorescent AMC molecule. caymanchem.comabcam.com
Ubiquitin Chain Cleavage Polyubiquitin Chains (e.g., K48-, K63-linked)SDS-PAGE / Western BlotDUB activity is measured by the disassembly of polyubiquitin chains into mono- and di-ubiquitin, detected by immunoblotting. researchgate.net
Luminescent Ubiquitin-AminoluciferinLuminescenceDUB cleavage releases aminoluciferin, which produces light in the presence of luciferase and ATP.
Fluorescence Polarization Ubiquitin-TAMRA-GlyFluorescence PolarizationCleavage of the small fluorescent peptide from the larger ubiquitin protein results in a decrease in fluorescence polarization.

Assessment of Inhibition Profiles

Determining the inhibition profile of a DUB inhibitor is crucial for understanding its selectivity and potential for off-target effects. G5 is described as a broad-spectrum isopeptidase inhibitor. sigmaaldrich.com This characterization is typically achieved by screening the compound against a panel of purified DUBs from different families (e.g., USP, UCH, OTU, JAMM). researchgate.net

Table 2: Reported IC₅₀ Values for G5
Target/SystemIC₅₀ ValueAssay TypeReference(s)
General Ubiquitin Isopeptidase Activity ~ 30 µMBiochemical Assay sigmaaldrich.com
Apoptosis Induction (E1A cells) 1.76 µMCell-based Viability Assay medchemexpress.com
Apoptosis Induction (E1A/C9DN cells) 1.6 µMCell-based Viability Assay medchemexpress.com

Protein-Protein Interaction Studies

The ubiquitin-proteasome system is fundamentally regulated by a complex network of protein-protein interactions (PPIs). nih.gov DUBs interact with their substrates, adaptors, and other regulatory proteins. Inhibition of DUBs by compounds like G5 leads to the accumulation of polyubiquitinated proteins, which can alter the landscape of PPIs within the cell. Ubiquitin chains themselves can serve as scaffolds for the assembly of protein complexes involved in signaling and DNA repair. nih.gov

While direct studies on how G5 specifically modulates PPIs are not extensively documented, its mechanism of action strongly implies an effect. For instance, G5 has been shown to induce a dramatic reorganization of the actin cytoskeleton. nih.govnih.gov This effect, which is not observed with the proteasome inhibitor bortezomib (B1684674), suggests that by inhibiting isopeptidases, G5 may interfere with the regulation of proteins that control actin dynamics and cell adhesion, processes heavily dependent on regulated PPIs. nih.gov Methodologies to study such effects could include co-immunoprecipitation followed by mass spectrometry (IP-MS) to identify changes in protein binding partners after G5 treatment, or biophysical techniques like surface plasmon resonance (SPR) to study the effect of G5 on specific, purified protein complexes.

Global Cysteine Reactivity Profiling

Global cysteine reactivity profiling is a powerful chemoproteomic strategy used to map the cellular targets of cysteine-reactive compounds on a proteome-wide scale. nih.gov This methodology is particularly relevant for G5, as its α,β-unsaturated dienone structure is a Michael acceptor, which covalently reacts with nucleophilic cysteine residues in proteins. sigmaaldrich.comnih.gov

A prominent technique in this area is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). nih.gov In this approach, cell lysates are treated with the inhibitor (e.g., G5) to allow it to bind to its cellular targets. Remaining, un-liganded reactive cysteines are then labeled with a cysteine-reactive probe, such as iodoacetamide-alkyne. The probe-labeled proteins are then tagged with an isotopically heavy or light biotin (B1667282) tag via click chemistry, allowing for quantitative comparison between the inhibitor-treated and control samples using mass spectrometry. Cysteines that are targeted by G5 will show a reduced ratio of heavy-to-light signal, indicating that the compound blocked the binding of the probe. nih.gov This method can identify not only the intended DUB targets but also any potential off-targets across the entire proteome. researchgate.net Despite the suitability of this approach for studying G5, specific global cysteine reactivity profiling studies for this compound have not been reported in the literature.

Genetic and Transcriptomic Approaches

Genetic and transcriptomic methods are employed to understand the cellular pathways affected by an inhibitor and to identify genes that mediate its activity.

Gene Expression Profiling

Gene expression profiling, typically using microarray or RNA-sequencing (RNA-seq) technologies, provides a global snapshot of the transcriptional changes that occur in a cell upon treatment with a compound like G5. nih.gov This approach can help elucidate the mechanism of action by identifying upregulated or downregulated cellular pathways. For example, analysis of cells treated with inhibitors of the ubiquitin-proteasome system often reveals the upregulation of genes involved in the heat shock response and protein folding, as the cell attempts to cope with the accumulation of ubiquitinated proteins. While comprehensive transcriptomic analyses have been performed for many anti-cancer agents to classify their modes of action, specific gene expression datasets for G5-treated cells are not currently available in public databases. abcam.com

RNA Interference Studies

RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a powerful technique for validating the role of specific genes in the cellular response to a drug. benthamscience.com RNAi screens can be used to identify genes that, when silenced, either sensitize or confer resistance to an inhibitor. nih.gov For example, a genome-wide siRNA screen could identify proteins whose knockdown synergizes with G5 to induce cell death, thereby revealing novel therapeutic targets or mechanisms of G5 action. researchgate.net

While large-scale RNAi screens involving G5 have not been published, related genetic approaches have been instrumental in its study. A key study utilized mouse embryo fibroblasts that were double-deficient for the pro-apoptotic proteins Bax and Bak (DKO cells). nih.govnih.gov This genetic knockout model demonstrated that while Bax and Bak are essential for G5-induced apoptosis, G5 can still kill these apoptosis-resistant cells by inducing a form of caspase-independent necrotic cell death. nih.govnih.gov Furthermore, the ectopic expression of CrmA, a viral inhibitor of caspase-8, was used to show that G5-induced caspase activation in these cells occurs through the extrinsic apoptosis pathway. nih.gov These studies, while not strictly RNAi, exemplify how genetic manipulation is used to dissect the cellular pathways modulated by G5.

Future Directions and Research Gaps

Identification of Additional Specific Deubiquitinase Targets

A primary limitation in the current understanding of G5 is its characterization as a broad isopeptidase inhibitor. nih.gov While this property contributes to its potent cellular effects, the specific deubiquitinating enzymes (DUBs) responsible for its biological activity are not fully known. Early research indicated that G5 targets the ubiquitin-proteasome system by inhibiting ubiquitin isopeptidases, leading to the accumulation of poly-ubiquitinated proteins. medchemexpress.comnih.gov More recently, the deubiquitinating enzyme BRCC3 has been identified as a specific target. researchgate.net

However, the human genome contains approximately 100 DUBs, each with distinct substrate specificities and cellular functions. mdpi.comdiva-portal.org To move beyond a generalized mechanism of action, future research must focus on systematically identifying the complete DUB target profile of G5. Advanced proteomic techniques, such as activity-based probe profiling in cell lysates, could be employed to determine which specific DUBs G5 binds to and inhibits. frontiersin.org Pinpointing the exact DUBs (e.g., members of the USP, UCH, OTU, or JAMM families) that are most sensitive to G5 inhibition is crucial for several reasons:

It will clarify which specific ubiquitination-dependent pathways are disrupted by the compound.

It will help differentiate between the targets responsible for apoptosis versus those driving the unique necrotic cell death pathway.

Understanding the specific DUB-substrate interactions disrupted by G5 will provide a more precise mechanistic understanding of its anti-cancer potential.

Elucidation of Off-Target Effects and Their Full Biological Consequences

Given that G5 is a broad-spectrum inhibitor, distinguishing between intended on-target effects (inhibition of DUBs) and unintended off-target effects is challenging. nih.gov Researchers have investigated some potential off-target mechanisms; for instance, it has been suggested that some effects of similar compounds could be due to glutathione (B108866) depletion, but studies suggest this is not the primary mechanism for G5. nih.govnih.gov

A significant and peculiar effect of G5 is the induction of a dramatic and early reorganization of the actin cytoskeleton, which is linked to an alteration of cell adhesion. nih.govnih.gov This cytoskeletal collapse is a key feature of the necrotic death induced by G5 in apoptosis-resistant cells. nih.gov It remains to be elucidated whether this profound impact on cellular architecture is a direct consequence of inhibiting a specific DUB that regulates cytoskeletal proteins or an off-target effect on other cellular components.

Future research should aim to:

Perform unbiased, global proteomic and transcriptomic analyses to identify all cellular changes induced by G5.

Investigate potential interactions with other cysteine-containing proteins, such as caspases, although initial evidence suggests G5 does not inhibit caspases directly. nih.gov

Clarify the mechanism behind the actin cytoskeleton disruption, as this could be a key vulnerability in cancer cells that could be exploited therapeutically.

Strategies for Enhancing Selectivity and Reducing Broader Cellular Stress

The broad specificity of G5, while effective in killing cancer cells, presents a hurdle for its development as a therapeutic agent due to the potential for toxicity stemming from widespread cellular stress. nih.gov A critical area of future research is the development of strategies to enhance its selectivity. The general goal in the field is to develop inhibitors that target specific DUBs or a small subset of DUBs implicated in a particular disease. nih.govnih.gov

Medicinal chemistry and structural biology approaches could be applied to refine the G5 molecule:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of the G5 compound, researchers could identify the chemical moieties responsible for its broad reactivity versus those that could confer specificity for certain DUBs.

Computational Modeling: If the structure of G5 in complex with a target DUB (like BRCC3) can be determined, computational docking studies could guide the design of new derivatives with improved fit and higher affinity for the active site of specific DUBs.

Targeted Drug Delivery: Another approach could involve conjugating G5 to a molecule that targets it specifically to cancer cells, thereby reducing its impact on healthy tissues.

The development of more selective G5 analogues would not only be therapeutically advantageous but would also create valuable tool compounds to dissect the specific roles of individual DUBs in the complex cell death pathways initiated by the parent compound.

Comprehensive Analysis of Downstream Signaling Events and Regulatory Networks

G5 is known to activate at least two distinct cell death pathways depending on the cellular context. nih.govsigmaaldrich.com In apoptosis-proficient cells, it triggers a unique apoptotic pathway. In cells resistant to apoptosis (e.g., those lacking Bax and Bak), G5 induces a caspase-independent necrotic death. nih.govnih.gov While key components of these pathways have been identified, a comprehensive map of the downstream signaling networks is still needed.

Known Signaling Events Induced by G5:

Cell Death Pathway Key Downstream Event Associated Proteins/Markers Reference
Apoptosis Apoptosome-Independent Caspase Activation Upregulation of Noxa (a BH3-only protein), Stabilization of Smac medchemexpress.com
Engagement of Extrinsic Pathway Activation of Caspase-8 nih.gov
Mitochondrial Involvement Bax and Bak-dependent nih.govsigmaaldrich.com
Necrosis Caspase-Independent Cell Death Triggered in Bax/Bak-deficient cells nih.gov
Mitochondrial Depolarization Rapid, Cyclosporin (B1163) A-independent dissipation of membrane potential nih.govnih.gov
Release of Damage-Associated Molecular Patterns Translocation and release of HMGB1 nih.govnih.gov
Cytoskeletal Disruption Early and dramatic reorganization of the actin cytoskeleton, altered cell adhesion nih.govnih.gov

Future studies should use systems biology approaches to build a more complete picture of the regulatory networks affected by G5. This includes investigating changes in phosphorylation cascades, transcription factor activity, and the expression of genes involved in cell survival, cell death, and cellular stress responses. A key unanswered question is how the inhibition of isopeptidases leads to the specific activation of the extrinsic death receptor pathway or the catastrophic collapse of the actin cytoskeleton. nih.gov

Exploration of Combination Therapy Strategies

The ability of G5 to induce a unique necrotic cell death pathway in apoptosis-resistant cells makes it an intriguing candidate for combination therapies. nih.gov Many standard cancer therapies, as well as targeted agents like the proteasome inhibitor bortezomib (B1684674), kill cells primarily through apoptosis. nih.govnih.gov Tumors often develop resistance to these treatments by disabling apoptotic pathways.

G5 and bortezomib have been described as representing nonredundant anti-cancer regimens because they can activate alternative cell death mechanisms. nih.gov This provides a strong rationale for exploring combination strategies. Future preclinical studies should investigate the synergistic or additive effects of G5 when combined with:

Standard Chemotherapeutic Agents: Combining G5 with DNA-damaging agents or other drugs that induce apoptosis could overcome resistance.

Proteasome Inhibitors: A dual-pronged attack on the UPS, combining a proteasome inhibitor like bortezomib with a DUB inhibitor like G5, could be highly effective. nih.gov

Targeted Kinase Inhibitors: Many signaling pathways that promote cancer cell survival are regulated by ubiquitination, and combining G5 with inhibitors of key survival kinases could lower the threshold for cell death.

The goal of these studies would be to identify combinations that are effective at lower concentrations, thereby increasing efficacy while potentially reducing toxicity.

Biomarker Identification for Therapeutic Response and Patient Stratification

To translate the use of G5 or its derivatives into a clinical setting, it is essential to identify biomarkers that can predict which tumors will be sensitive to treatment. The existing data already point to several promising candidates related to the dual mechanisms of action of G5.

Potential Biomarkers for G5 Sensitivity:

Predicted Response Potential Biomarker Rationale Reference
Sensitivity to Apoptosis Expression status of Bax and Bak The apoptotic pathway induced by G5 is dependent on the presence of Bax and Bak. nih.govsigmaaldrich.com
Resistance to Apoptosis High expression of Bcl-2 Overexpression of the anti-apoptotic protein Bcl-2 protects cells from G5-induced apoptosis. sigmaaldrich.com
Sensitivity to Necrosis Low expression of extracellular matrix (ECM) components (e.g., collagen, fibronectin) The necrotic death induced by G5 is dependent on the impairment of cell adhesion; cells grown on collagen or fibronectin are resistant. nih.govnih.gov
Sensitivity to Necrosis Status of cell adhesion signaling proteins The G5-induced necrotic pathway is characterized by a dramatic alteration of cell adhesion. nih.gov

Future research should focus on validating these potential biomarkers in a wider range of cancer cell lines and eventually in preclinical tumor models. Investigating the genetic and proteomic profiles of sensitive versus resistant cells could reveal novel biomarkers. Identifying a clear biomarker signature would be a critical step toward designing clinical trials and selecting patients most likely to benefit from therapies based on isopeptidase inhibition.

Q & A

Q. What is the primary mechanism of action of Ubiquitin Isopeptidase Inhibitor I, G5 in modulating ubiquitin-proteasome pathways?

G5 inhibits ubiquitin isopeptidases, enzymes responsible for cleaving ubiquitin chains from substrates, thereby stabilizing ubiquitinated proteins and disrupting proteasomal degradation. It induces apoptosis via caspase activation in Bax/Bak-expressing cells and triggers necrosis in apoptosis-resistant cells through mitochondrial membrane potential dissipation and actin cytoskeleton reorganization .

Q. How can researchers validate the specificity of G5 for ubiquitin isopeptidases in experimental models?

  • Use RNA interference (RNAi) to knock down candidate isopeptidases and assess changes in G5-induced phenotypes (e.g., apoptosis or necrosis).
  • Compare G5’s effects with broad-spectrum isopeptidase inhibitors (e.g., PR-619) or proteasome inhibitors (e.g., MG-132) to distinguish proteasome-independent mechanisms .

Q. What are the recommended in vitro assays for quantifying G5 activity?

  • Caspase activation assays : Measure cleavage of fluorogenic substrates (e.g., DEVD-AMC) in cell lysates treated with G4.
  • Ubiquitin chain accumulation : Monitor free polyubiquitin chains via immunoblotting using anti-ubiquitin antibodies.
  • Mitochondrial dysfunction : Use JC-1 dye to detect loss of mitochondrial membrane potential .

Q. What experimental conditions optimize G5 stability and solubility?

  • Solubility: ≤15 mg/mL in DMSO or 1 mg/mL in dimethylformamide (DMF).
  • Storage: Aliquot and store at -20°C to prevent degradation; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between G5’s pro-apoptotic and pro-necrotic effects across cell lines?

  • Genetic context : Test G5 in Bax/Bak-deficient cells (e.g., DKO MEFs) to isolate necrosis pathways.
  • Dose titration : Lower doses (IC50 ~1.6–1.76 μM) favor apoptosis, while higher concentrations may shift death mechanisms .
  • Microscopy : Perform time-lapse imaging to track morphological changes (e.g., membrane blebbing vs. organelle swelling) .

Q. What strategies enhance G5’s efficacy in apoptosis-resistant cancer models?

  • Combinatorial therapy : Pair G5 with autophagy inhibitors (e.g., chloroquine) to counteract compensatory survival pathways.
  • Adhesion modulation : Pre-coat culture plates with collagen or fibronectin to mitigate G5-induced cytoskeletal disruption .

Q. How does G5 compare to other UPS inhibitors (e.g., bortezomib) in target selectivity and toxicity profiles?

  • Selectivity : Unlike bortezomib (proteasome inhibitor), G5 specifically targets isopeptidases, sparing proteasome activity (validated via LLVY-AMC substrate assays) .
  • Toxicity : G5 induces necrotic death in Bax/Bak-null cells, bypassing apoptosis resistance, whereas bortezomib requires intact apoptotic machinery .

Q. What methodologies validate G5’s role in BH3-only protein regulation (e.g., Noxa upregulation)?

  • qPCR/RNA-seq : Quantify Noxa mRNA levels post-G5 treatment.
  • siRNA knockdown : Transfect cells with Noxa-specific siRNA to assess dependency of G5-induced apoptosis .

Q. How can in vivo delivery of G5 be optimized for preclinical cancer studies?

  • PEGylation : Attach polyethylene glycol (PEG) to G5 derivatives (e.g., compound 2c) to improve aqueous solubility and bioavailability.
  • Nanoparticle encapsulation : Use liposomal carriers to enhance tumor targeting and reduce off-target effects .

Data Contradictions and Validation

Q. Why do some studies report caspase-dependent apoptosis while others observe caspase-independent necrosis with G5?

  • Cell type variability : E1A-transformed cells show caspase activation, whereas Bax/Bak-deficient models default to necrosis.
  • Experimental endpoints : Apoptosis assays (e.g., Annexin V) may miss late-stage necrosis; combine with LDH release or HMGB1 ELISA for comprehensive analysis .

Q. How to address discrepancies in reported IC50 values for G5 across cell lines?

  • Standardize assays using identical cell passage numbers, serum conditions, and inhibitor pretreatment times.
  • Validate with orthogonal methods (e.g., ATP-based viability assays vs. caspase activity) .

Methodological Best Practices

Q. What controls are essential for G5-treated experiments?

  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) samples.
  • Positive controls : Cells treated with staurosporine (apoptosis) or H2O2 (necrosis).
  • Specificity controls : Co-treatment with isopeptidase T inhibitors (e.g., ubiquitin aldehyde) .

Q. How to mitigate off-target effects of G5 in transcriptional profiling studies?

  • Use RNA-seq with spike-in controls (e.g., ERCC RNA standards) to normalize batch effects.
  • Cross-validate findings with CRISPR/Cas9 knockout models of suspected off-target genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ubiquitin Isopeptidase Inhibitor I, G5
Reactant of Route 2
Reactant of Route 2
Ubiquitin Isopeptidase Inhibitor I, G5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。